3-[4-(2-Cyanoethyl)phenyl]propanenitrile
Description
3-[4-(2-Cyanoethyl)phenyl]propanenitrile is a dinitrile compound featuring a phenyl ring substituted with two cyanoethyl groups (–CH₂CN) at the para position. The dual nitrile groups confer high polarity and reactivity, enabling participation in cyclization, nucleophilic addition, and polymerization reactions .
Properties
IUPAC Name |
3-[4-(2-cyanoethyl)phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOMOGCDQXSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2-Cyanoethyl)phenyl]propanenitrile typically involves the reaction of 1,4-dibromobenzene with acrylonitrile in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[4-(2-Cyanoethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile groups can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(2-Cyanoethyl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biological pathways and interactions involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyanoethyl)phenyl]propanenitrile involves its interaction with molecular targets and pathways specific to its chemical structure. The nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity or cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and applications.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: The target compound’s dual nitrile groups facilitate nucleophilic attacks, as seen in the synthesis of heterocycles like quinazolinones . In contrast, azo dyes (e.g., Disperse Orange 33) prioritize stability under UV light .
- Thermal Properties : Sulfur-containing analogs (e.g., 3,3′-Thiodipropionitrile) exhibit lower decomposition temperatures than the target compound, highlighting the destabilizing effect of sulfur .
- Drug Design : Chiral analogs like (R)-2-(4-(trifluoromethoxy)phenyl)propanenitrile demonstrate the importance of fluorine in enhancing bioavailability, a feature absent in the target compound .
Biological Activity
3-[4-(2-Cyanoethyl)phenyl]propanenitrile is a nitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2, characterized by a propanenitrile backbone with a cyanoethyl substituent on a phenyl ring. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms, including:
- Enzyme Inhibition : Compounds with nitrile groups often act as enzyme inhibitors. For instance, studies have indicated that similar compounds inhibit GSK-3β, an important enzyme in various signaling pathways .
- Cytotoxic Effects : Research has shown that certain analogs of propanenitrile exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Pharmacological Effects
- Anticancer Activity : In vitro studies have demonstrated that this compound derivatives possess significant anticancer properties. For example, one study reported an IC50 value of approximately 480 nM against hepatocellular carcinoma cells, indicating potent inhibitory activity .
- Neuroprotective Properties : Some derivatives have shown minimal cytotoxicity while providing neuroprotective effects in various cellular models. This suggests potential therapeutic applications in neurodegenerative diseases .
Study 1: GSK-3β Inhibition
A series of compounds derived from this compound were evaluated for their ability to inhibit GSK-3β. The most potent compound exhibited an IC50 value of 360 nM and demonstrated improved metabolic stability compared to earlier analogs. This study highlights the compound's potential for drug development targeting metabolic disorders .
Study 2: Cytotoxicity Assessment
In a cytotoxicity screening involving various cancer cell lines (HepG2, MCF-7, SH-SY5Y), the tested compound showed no significant cytotoxic effects even at high concentrations (up to 10 µM). This indicates a favorable safety profile while maintaining therapeutic efficacy against target cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2 |
| IC50 (HepG2 Cells) | 480 nM |
| IC50 (MCF-7 Cells) | Not significantly cytotoxic |
| Neuroprotective Activity | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
